molecular formula C11H15F3N4O B2924416 5-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 2101196-36-3

5-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No. B2924416
CAS RN: 2101196-36-3
M. Wt: 276.263
InChI Key: LROYXOKRQKYMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, also known as TPA-023, is a chemical compound that has been studied for its potential use in treating various neurological disorders.

Scientific Research Applications

5-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has been tested in clinical trials for its potential use in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its binding to the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and other neurological processes. This compound binds to a specific subtype of the GABA-A receptor, known as the α2/α3 subtype, which is thought to be involved in the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include its ability to increase the activity of the GABA-A receptor, which leads to a decrease in anxiety and an increase in relaxation. This compound has also been shown to have antidepressant effects, although the exact mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine in lab experiments is its specificity for the α2/α3 subtype of the GABA-A receptor, which allows for more targeted studies of the effects of this receptor subtype. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

For the study of 5-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine include further exploration of its potential use in treating anxiety and depression, as well as its potential for use in other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 5-(Piperidin-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves several steps, including the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine with piperidine-1-carbonyl chloride. The resulting product is then purified through a series of chromatography techniques to yield this compound.

properties

IUPAC Name

[4-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O/c12-11(13,14)7-18-9(8(15)6-16-18)10(19)17-4-2-1-3-5-17/h6H,1-5,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROYXOKRQKYMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=NN2CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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